N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structural similarity to other thiadiazole derivatives, it might interact with its targets by forming hydrogen bonds or hydrophobic interactions .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and low skin permeation .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide typically begins with the preparation of 5-bromo-1,3,4-thiadiazole.
Reaction with Acetyl Chloride: The 5-bromo-1,3,4-thiadiazole is then reacted with acetyl chloride in the presence of a base such as potassium carbonate in an organic solvent like acetone.
Reaction Conditions: The reaction is carried out at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can include various substituted thiadiazoles.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Scientific Research Applications
Chemistry: N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has shown potential in biological studies, particularly in the development of anticancer agents. It has been evaluated for its cytotoxic properties against various cancer cell lines .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials .
Comparison with Similar Compounds
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: This compound is similar in structure but contains a sulfamoyl group instead of a bromine atom.
N-(5-aminosulfonyl-1,3,4-thiadiazol-2-yl)acetamide: Another similar compound with an aminosulfonyl group.
Uniqueness: N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
N-(5-bromo-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3OS/c1-2(9)6-4-8-7-3(5)10-4/h1H3,(H,6,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODMOHWEZASFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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